Valtorcitabine (dihydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of valtorcitabine (dihydrochloride) involves several steps, starting from the appropriate pyrimidine nucleoside. The synthetic route typically includes the esterification of the nucleoside with an amino acid ester, followed by purification and conversion to the dihydrochloride salt . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of specific solvents, catalysts, and temperature controls .
Chemical Reactions Analysis
Valtorcitabine (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert valtorcitabine to its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a model compound in nucleoside analog research.
Biology: Investigated for its antiviral properties, particularly against HBV.
Medicine: Explored as a therapeutic agent for chronic hepatitis B infections.
Industry: Potential use in the development of antiviral drugs and related pharmaceuticals.
Mechanism of Action
Valtorcitabine (dihydrochloride) exerts its effects by inhibiting the HBV DNA polymerase enzyme, which is crucial for viral replication . Once converted to its active form, torcitabine, it is phosphorylated intracellularly to the triphosphate form, which competes with natural nucleotides and incorporates into the viral DNA, leading to chain termination . This inhibits the replication of the virus and reduces viral load in infected individuals.
Comparison with Similar Compounds
Valtorcitabine (dihydrochloride) is unique compared to other nucleoside analogs due to its specific structure and mechanism of action. Similar compounds include:
Lamivudine: Another nucleoside analog used to treat HBV and HIV infections.
Adefovir: A nucleotide analog used for chronic hepatitis B treatment.
Properties
Molecular Formula |
C14H24Cl2N4O5 |
---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
[(2S,3S,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] (2S)-2-amino-3-methylbutanoate;dihydrochloride |
InChI |
InChI=1S/C14H22N4O5.2ClH/c1-7(2)12(16)13(20)23-8-5-11(22-9(8)6-19)18-4-3-10(15)17-14(18)21;;/h3-4,7-9,11-12,19H,5-6,16H2,1-2H3,(H2,15,17,21);2*1H/t8-,9-,11-,12-;;/m0../s1 |
InChI Key |
KDDUQKQRHQCADM-MFBMKFFOSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O[C@H]1C[C@H](O[C@H]1CO)N2C=CC(=NC2=O)N)N.Cl.Cl |
Canonical SMILES |
CC(C)C(C(=O)OC1CC(OC1CO)N2C=CC(=NC2=O)N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.